molecular formula C12H16O3 B13679555 Methyl 3-(4-methoxyphenyl)butanoate CAS No. 6555-29-9

Methyl 3-(4-methoxyphenyl)butanoate

Cat. No.: B13679555
CAS No.: 6555-29-9
M. Wt: 208.25 g/mol
InChI Key: QEMGSNIRBXNNJW-UHFFFAOYSA-N
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Description

Methyl 3-(4-methoxyphenyl)butanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular compound has a molecular formula of C12H16O3 and a molecular weight of 208.26 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(4-methoxyphenyl)butanoate can be synthesized through esterification reactions. One common method involves the reaction of 4-methoxyphenylbutanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification reaction, allowing for easier separation and purification of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-methoxyphenyl)butanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-(4-methoxyphenyl)butanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-(4-methoxyphenyl)butanoate involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release the corresponding alcohol and acid, which may then interact with biological systems. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(4-methoxyphenyl)butanoate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its methoxy group on the aromatic ring influences its reactivity and interactions with other molecules, making it valuable in specific synthetic and industrial applications .

Properties

CAS No.

6555-29-9

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

methyl 3-(4-methoxyphenyl)butanoate

InChI

InChI=1S/C12H16O3/c1-9(8-12(13)15-3)10-4-6-11(14-2)7-5-10/h4-7,9H,8H2,1-3H3

InChI Key

QEMGSNIRBXNNJW-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)OC)C1=CC=C(C=C1)OC

Origin of Product

United States

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